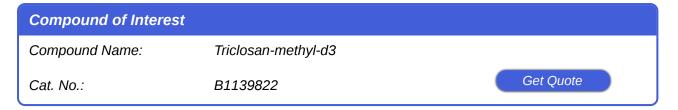


Application Note: Environmental Monitoring of Triclosan and its Metabolites Using Labeled Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS) is a broad-spectrum antimicrobial agent extensively used in personal care products, pharmaceuticals, and various consumer goods.[1] Its widespread use leads to its continuous release into the environment through wastewater.[2] In aquatic and terrestrial systems, triclosan can undergo various transformation processes, including methylation to form methyl-triclosan (M-TCS), and conjugation to form triclosan-O-sulfate (TCS-S) and triclosan-O-glucuronide (TCS-G).[2][3] There is growing concern about the potential ecological and human health impacts of triclosan and its metabolites due to their persistence and potential for bioaccumulation.[2][4]

Accurate and sensitive monitoring of these compounds in environmental matrices is crucial for assessing their fate, transport, and risk. The use of isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[5][6]

This application note provides detailed protocols for the extraction and quantification of triclosan and its key metabolites—methyl-triclosan, triclosan-O-sulfate, and triclosan-O-



glucuronide—in various environmental matrices using labeled standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols Materials and Reagents

- Standards:
 - Triclosan (TCS)
 - Methyl-Triclosan (M-TCS)
 - Triclosan-O-sulfate (TCS-S) sodium salt
 - Triclosan-O-glucuronide (TCS-G)
- Labeled Internal Standards:
 - Triclosan-¹³C₁₂ (TCS-¹³C₁₂)[7]
 - Labeled standards for metabolites (availability may be limited, custom synthesis may be required from specialized suppliers). LGC Standards and Cambridge Isotope Laboratories are potential suppliers of custom labeled compounds.[8][9]
- Solvents and Reagents:
 - Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EA) HPLC or LC-MS grade
 - Water, HPLC or LC-MS grade
 - Formic acid, LC-MS grade
 - Ammonium formate, LC-MS grade
 - Ammonium acetate
 - β-glucuronidase/sulfatase from Helix pomatia



- Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)
- Pressurized Liquid Extraction (PLE) consumables (e.g., extraction cells, cellulose filters)

Sample Preparation

This protocol is adapted from methodologies employing solid-phase extraction (SPE).[10][11]

- Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH 3-4 with sulfuric acid for preservation and store at 4°C until extraction.
- Fortification with Internal Standards: To a 100 mL water sample, add a known concentration of the labeled internal standards (e.g., 100 ng of each).
- SPE Cartridge Conditioning:
 - Pass 6 mL of dichloromethane (DCM) through the C18 SPE cartridge.
 - Pass 6 mL of methanol (MeOH) through the cartridge.
 - Pass 10 mL of acidified water (pH 3-4) through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: After loading, wash the cartridge with 10 mL of HPLC grade water to remove polar interferences.
- Cartridge Drying: Dry the cartridge under a stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
- Elution: Elute the analytes from the cartridge with two 6 mL aliquots of dichloromethane (DCM) into a collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.



This protocol utilizes Pressurized Liquid Extraction (PLE), a technique known for its efficiency with solid matrices.[12]

- Sample Preparation: Homogenize the solid samples. For biosolids, drying at 70°C for 24 hours followed by grinding with a mortar and pestle can be performed.
- Fortification with Internal Standards: Weigh 1 g of the homogenized sample into a beaker and spike with a known amount of the labeled internal standards. Allow the standards to equilibrate with the sample for at least 30 minutes.
- PLE Cell Preparation: Mix the spiked sample with a drying agent like diatomaceous earth and pack it into the PLE extraction cell.
- PLE Parameters:
 - Solvent: Dichloromethane (DCM) or a mixture of acetone and methanol (1:1, v/v).
 - Temperature: 100°C
 - Pressure: 1200 psi
 - Static time: 5 minutes (2 cycles)
- Extract Collection and Cleanup: Collect the extract from the PLE system. For samples with high lipid content, a cleanup step may be necessary. This can involve passing the extract through a silica gel column.
- Solvent Evaporation and Reconstitution: Evaporate the collected extract to near dryness under a gentle stream of nitrogen. Reconstitute the final extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of triclosan and its metabolites. Optimization may be required based on the specific instrumentation used.



Parameter	Setting
LC System	Agilent 1200 Series HPLC or equivalent
Column	ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 μm or equivalent
Column Temperature	40°C
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Gradient	Start at 30% B, hold for 5 min, ramp to 90% B in 15 min, hold for 2 min, return to initial conditions and equilibrate.
MS System	Agilent G6410A Triple Quadrupole MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	3500 V
Drying Gas Temperature	350°C
Drying Gas Flow	9 L/min
Nebulizer Pressure	40 psi

Table 1: Example MRM Transitions for Triclosan and its Metabolites



Compound	Precursor lon (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (V)
Triclosan (TCS)	287.0	143.0	35.0	-20
Triclosan-13C12	299.0	148.0	35.0	-20
Methyl-Triclosan (M-TCS)	301.0	202.0	143.0	-25
Triclosan-O- sulfate (TCS-S)	367.0	287.0	80.0	-30
Triclosan-O- glucuronide (TCS-G)	463.0	287.0	113.0	-25

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize typical concentration ranges of triclosan and its metabolites found in various environmental matrices.

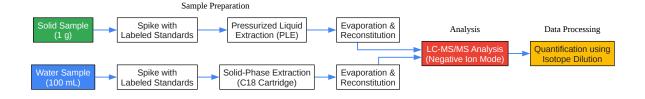
Table 2: Concentrations of Triclosan and Methyl-Triclosan in Wastewater and Sludge



Matrix	Compound	Concentration Range	Reference
Wastewater Influent	Triclosan (TCS)	1.906 - 73.462 μg/L	[13]
Methyl-Triclosan (M-TCS)	0.058 - 0.25 μg/g (in sludge)	[7]	
Wastewater Effluent	Triclosan (TCS)	0.2 - 6.980 μg/L	[13][14]
Sludge/Biosolids	Triclosan (TCS)	0.138 - 15.6 μg/g (dry wt.)	[13][14]
Methyl-Triclosan (M-TCS)	0.058 - 0.25 μg/g (dry wt.)	[7]	

Note: Data for triclosan-O-sulfate and triclosan-O-glucuronide in environmental matrices is limited in the current literature, highlighting a need for further research in this area.

Mandatory Visualizations Experimental Workflow

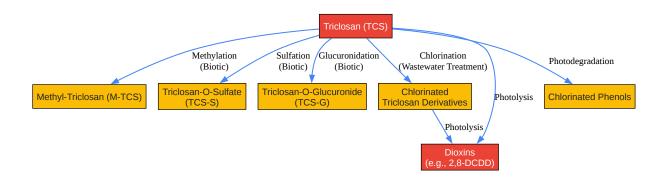


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Caption: Experimental workflow for the analysis of triclosan metabolites.

Environmental Transformation Pathways of Triclosan





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